molecular formula C20H14N2O4 B2700095 (5-phenyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate CAS No. 946238-04-6

(5-phenyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate

Cat. No.: B2700095
CAS No.: 946238-04-6
M. Wt: 346.342
InChI Key: JIMGLSZDXFLDMJ-UHFFFAOYSA-N
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Description

(5-phenyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate: is a complex organic compound that features both an isoxazole and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-phenyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole and indole intermediates, which are then coupled through esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(5-phenyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

(5-phenyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-phenyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

(5-phenyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate: can be compared with other compounds that have similar structures or functional groups. Some similar compounds include:

  • (5-methylisoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate
  • (5-phenylisoxazol-3-yl)methyl 2-(1H-pyrrol-3-yl)-2-oxoacetate

These compounds may share some chemical properties but differ in their biological activities and applications, highlighting the uniqueness of This compound .

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c23-19(16-11-21-17-9-5-4-8-15(16)17)20(24)25-12-14-10-18(26-22-14)13-6-2-1-3-7-13/h1-11,21H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMGLSZDXFLDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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